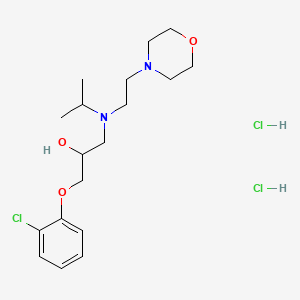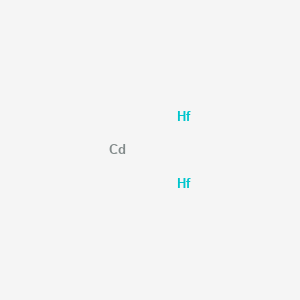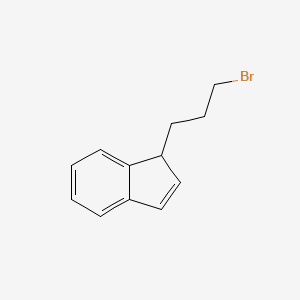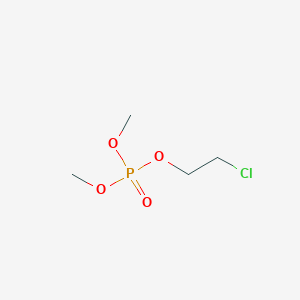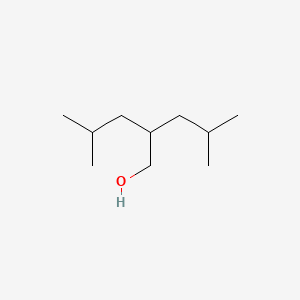
4-Methyl-2-(2-methylpropyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-methylpropyl)pentan-1-ol is an organic compound with the molecular formula C10H22O. It is a branched-chain saturated alcohol, often used in various chemical and industrial applications. This compound is known for its unique structure, which includes a pentan-1-ol backbone with methyl and isobutyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-(2-methylpropyl)pentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 2-methylpropylmagnesium bromide with 4-methylpentanal under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding aldehyde or ketone. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-methylpropyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 4-Methyl-2-(2-methylpropyl)pentanal, 4-Methyl-2-(2-methylpropyl)pentanoic acid
Reduction: 4-Methyl-2-(2-methylpropyl)pentane
Substitution: 4-Methyl-2-(2-methylpropyl)pentyl chloride, 4-Methyl-2-(2-methylpropyl)pentyl bromide
Scientific Research Applications
4-Methyl-2-(2-methylpropyl)pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylpropyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-propylpentan-1-ol: Similar structure but with a propyl group instead of an isobutyl group.
4-Methyl-2-pentanol: Lacks the additional methyl and isobutyl substituents.
Uniqueness
4-Methyl-2-(2-methylpropyl)pentan-1-ol is unique due to its specific branching and substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
22417-45-4 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)pentan-1-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)5-10(7-11)6-9(3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
FXXCTCCAZGTNNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




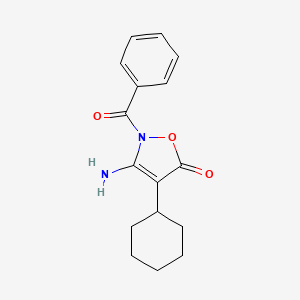



![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)
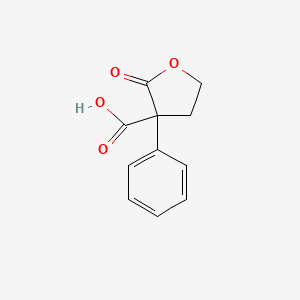
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
